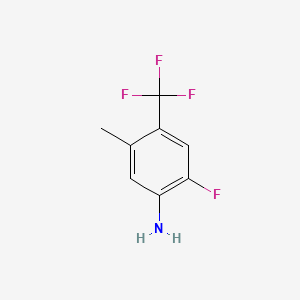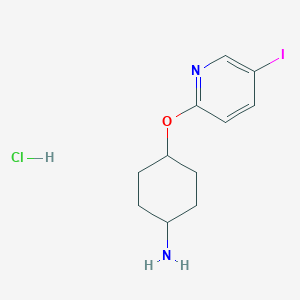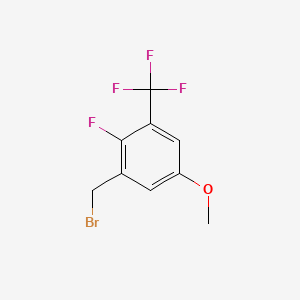
1-(Bromomethyl)-2-fluoro-5-methoxy-3-(trifluoromethyl)benzene
Vue d'ensemble
Description
1-(Bromomethyl)-2-fluoro-5-methoxy-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H7BrF4O and a molecular weight of 287.05 g/mol . This compound is characterized by the presence of fluorine, methoxy, and trifluoromethyl groups attached to a benzyl bromide core. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-(Bromomethyl)-2-fluoro-5-methoxy-3-(trifluoromethyl)benzene typically involves the bromination of 2-Fluoro-5-methoxy-3-(trifluoromethyl)toluene. This reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the benzyl position . Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
1-(Bromomethyl)-2-fluoro-5-methoxy-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids under appropriate conditions.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(Bromomethyl)-2-fluoro-5-methoxy-3-(trifluoromethyl)benzene is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic compounds, which are valuable in various chemical reactions and processes.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, which can help in studying the effects of fluorine substitution on biological activity.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-2-fluoro-5-methoxy-3-(trifluoromethyl)benzene involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can significantly influence the compound’s reactivity and interactions with biological molecules. For example, the trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, making it more effective in certain applications .
Comparaison Avec Des Composés Similaires
1-(Bromomethyl)-2-fluoro-5-methoxy-3-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
2-Fluoro-3-(trifluoromethyl)benzyl bromide: This compound lacks the methoxy group, which can influence its reactivity and applications.
2-Fluoro-5-(trifluoromethyl)benzoic acid: This compound has a carboxylic acid group instead of a bromide, leading to different chemical properties and uses.
The uniqueness of this compound lies in its combination of fluorine, methoxy, and trifluoromethyl groups, which impart distinct chemical and physical properties that are valuable in various research and industrial applications.
Propriétés
IUPAC Name |
1-(bromomethyl)-2-fluoro-5-methoxy-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF4O/c1-15-6-2-5(4-10)8(11)7(3-6)9(12,13)14/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RISYNKJCXPMUQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)C(F)(F)F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride](/img/structure/B1405259.png)



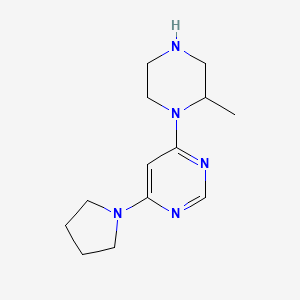

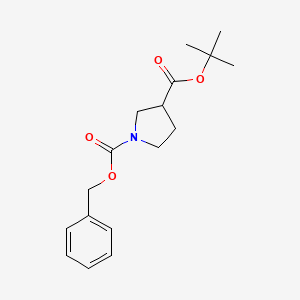


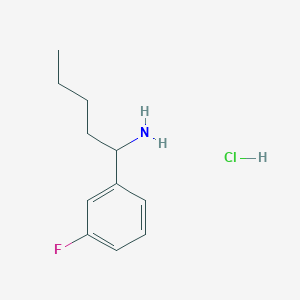
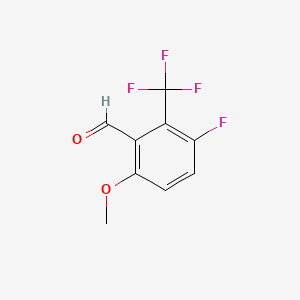
![ethyl 2-(2-imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl)acetate;hydrobromide](/img/structure/B1405277.png)
